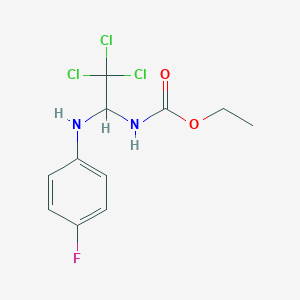
12-nitrododecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Nitrododecanoic acid is an organic compound with the molecular formula C12H23NO4 It is a nitro-substituted fatty acid, characterized by the presence of a nitro group (-NO2) attached to the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Nitrododecanoic acid can be synthesized through several methods. One common approach involves the nitration of dodecanoic acid. This process typically requires a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the dodecanoic acid chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product. The use of catalysts and specific reaction conditions can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
12-Nitrododecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.
Reduction: Reduction of the nitro group can yield amino derivatives, such as 12-aminododecanoic acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: 12-Aminododecanoic acid and other amino derivatives.
Substitution: Various substituted dodecanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
12-Nitrododecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism by which 12-nitrododecanoic acid exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitro group plays a crucial role in its reactivity, influencing the compound’s interaction with molecular targets and pathways. For example, in biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
12-Aminododecanoic acid: A reduction product of 12-nitrododecanoic acid, characterized by the presence of an amino group instead of a nitro group.
Dodecanoic acid: The parent compound without the nitro substitution.
12-Hydroxydodecanoic acid: A hydroxyl-substituted derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitro group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes.
Properties
CAS No. |
32571-74-7 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
12-nitrododecanoic acid |
InChI |
InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15) |
InChI Key |
WBFNNQMHXFHGCE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


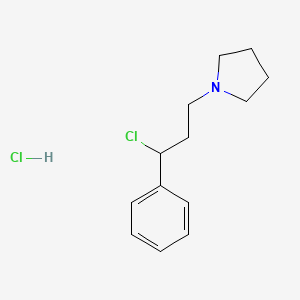

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
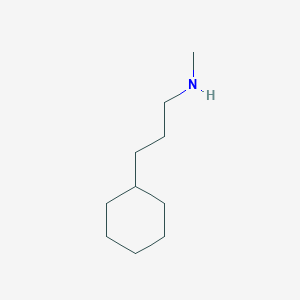

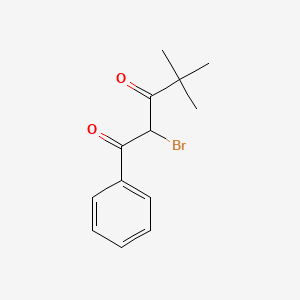

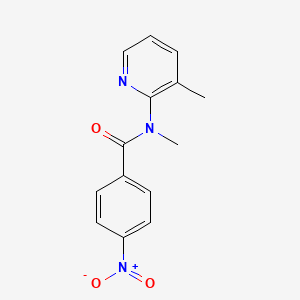
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
